molecular formula C6H9NO3 B14907675 (3S,4S)-4-methyl-5-oxopyrrolidine-3-carboxylic acid

(3S,4S)-4-methyl-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B14907675
M. Wt: 143.14 g/mol
InChI Key: RTGUJFWBQLNZDR-IUYQGCFVSA-N
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Description

(3S,4S)-4-methyl-5-oxopyrrolidine-3-carboxylic acid is a chiral compound with significant importance in organic chemistry. This compound is characterized by its pyrrolidine ring, which is a five-membered ring containing one nitrogen atom. The presence of a carboxylic acid group and a ketone group makes it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-4-methyl-5-oxopyrrolidine-3-carboxylic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric synthesis using chiral auxiliaries or catalysts. For example, the use of chiral amines or amino acids can help in achieving the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound often involves multi-step synthesis starting from readily available raw materials. The process may include steps such as protection and deprotection of functional groups, selective oxidation or reduction, and purification through crystallization or chromatography. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-4-methyl-5-oxopyrrolidine-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) for forming acid chlorides, which can then react with alcohols or amines.

Major Products

    Oxidation: Formation of dicarboxylic acids.

    Reduction: Formation of hydroxy derivatives.

    Substitution: Formation of esters, amides, and other derivatives.

Scientific Research Applications

(3S,4S)-4-methyl-5-oxopyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.

    Industry: Used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (3S,4S)-4-methyl-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for various enzymes, influencing biochemical pathways. The presence of the carboxylic acid and ketone groups allows it to form hydrogen bonds and interact with active sites of enzymes, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • (3S,4S)-3-hydroxy-4-methyloctanoic acid
  • (3S,4S)-3-hydroxytetradecane-1,3,4-tricarboxylic acid

Uniqueness

(3S,4S)-4-methyl-5-oxopyrrolidine-3-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and interaction profiles compared to similar compounds. Its ability to participate in a variety of chemical reactions and its applications in different fields make it a valuable compound in both research and industry.

Properties

Molecular Formula

C6H9NO3

Molecular Weight

143.14 g/mol

IUPAC Name

(3S,4S)-4-methyl-5-oxopyrrolidine-3-carboxylic acid

InChI

InChI=1S/C6H9NO3/c1-3-4(6(9)10)2-7-5(3)8/h3-4H,2H2,1H3,(H,7,8)(H,9,10)/t3-,4+/m0/s1

InChI Key

RTGUJFWBQLNZDR-IUYQGCFVSA-N

Isomeric SMILES

C[C@H]1[C@@H](CNC1=O)C(=O)O

Canonical SMILES

CC1C(CNC1=O)C(=O)O

Origin of Product

United States

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